molecular formula C17H17NO3 B2971578 benzyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 185057-06-1

benzyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2971578
CAS RN: 185057-06-1
M. Wt: 283.327
InChI Key: UCURZBWDWQLBDZ-UHFFFAOYSA-N
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Description

Benzyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, otherwise known as B6HIDC, is a compound that has been studied for its potential applications in a number of scientific research fields. B6HIDC has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Alkylation of Cyanide Ion with Mannich Bases : A study described the synthesis of phenethylamines from phenylacetonitriles, obtained through the alkylation of cyanide ion with Mannich bases from phenols and other benzylamines. This process involves compounds that might be structurally related to benzyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, showcasing a method to synthesize complex molecules from simpler precursors (Short, Dunnigan, & Ours, 1973).

  • Benzylisoquinoline Alkaloid Biosynthesis : Research on the overexpression of enzymes involved in the biosynthesis of benzylisoquinoline alkaloids, like morphine and berberine, in Eschscholzia californica, highlighted the importance of specific methyltransferases. This work is crucial for understanding the biosynthetic pathways of alkaloids, which include structures similar to this compound (Inui et al., 2007).

Biological Applications

  • Microbial Synthesis of Alkaloids : A study demonstrated the microbial synthesis of the benzylisoquinoline alkaloid intermediate (S)-reticuline from glucose in yeast, which is a step forward in the biotechnological production of pharmaceuticals related to this compound. This research paves the way for sustainable production methods for complex alkaloids (Deloache et al., 2015).

Pharmacological Studies

  • Anti-Tumor Activities : A novel compound, an isoquinoline derivative, was synthesized and evaluated for its anti-tumor activity, showcasing the potential of benzylisoquinoline derivatives in cancer therapy. This emphasizes the role of benzylisoquinoline compounds in developing new therapeutic agents (Gao et al., 2015).

properties

IUPAC Name

benzyl 6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-16-7-6-15-11-18(9-8-14(15)10-16)17(20)21-12-13-4-2-1-3-5-13/h1-7,10,19H,8-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCURZBWDWQLBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=C(C=C2)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 8.00 g (49 mmol) of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline in 196 mL of 48% hydrobromic acid was refluxed for 3 h. The mixture was then concentrated and coevaporated several times with ethanol. The resulting slurry was filtered and dried under vacuum to give 7.43 g of 1,2,3,4-Tetrahydro-isoquinolin-6-ol hydrobromide as a solid. To 7.38 g of the crude hydrobromide dissolved in 117 mL each of dioxane and water was added 6.34 g (35.3 mmol) of benzyl chloroformate with ice bath cooling. A 1 M solution of potassium carbonate was slowly added until a pH of 10 was maintained. The mixture was stirred overnight at room temperature. Excess dioxane was removed by evaporation, and the resulting aqueous mixture was acidified with 1 N HCl and the product extracted with ethyl acetate. The organic portion was washed with water and brine, dried over Na2SO4 and concentrated to give 10.4 g of an oil which was crystallized from ether/hexane to give 7.05 g of 7D as a solid.
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7.38 g
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6.34 g
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